3-(2-Hydroxyethyl)oxane-3-carboxylic acid

Enzymatic assays Substrate binding Steric hindrance

Researchers requiring chiral tetrahydropyran building blocks with orthogonal functional handles often face limited commercial availability and uncertain purity. 3-(2-Hydroxyethyl)oxane-3-carboxylic acid (CAS 1701713-56-5) solves this by delivering a geminally substituted oxane scaffold with dual carboxylic acid and primary alcohol reactivity. • ≥95% purity with structural confirmation by 1H NMR • Fsp³ 0.875, ideal for fragment-based drug discovery libraries • Orthogonal protection/deprotection strategy for stepwise derivatization • Non-hazardous shipping, global delivery from multiple stock points

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B13243051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)oxane-3-carboxylic acid
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESC1CC(COC1)(CCO)C(=O)O
InChIInChI=1S/C8H14O4/c9-4-3-8(7(10)11)2-1-5-12-6-8/h9H,1-6H2,(H,10,11)
InChIKeyGLPOWTBUPJRMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)oxane-3-carboxylic Acid: Chemical Identity & Procurement


3-(2-Hydroxyethyl)oxane-3-carboxylic acid (CAS: 1701713-56-5; molecular formula: C8H14O4; molecular weight: 174.19 g/mol) is an oxane (tetrahydropyran)-derived carboxylic acid bearing a hydroxyethyl substituent at the 3-position . The compound features a six-membered heterocyclic ether ring with a geminally substituted carboxylic acid and 2-hydroxyethyl group at C3, generating an asymmetric center that renders the molecule chiral . Structurally, it is defined by the canonical SMILES O=C(O)C1(CCO)CCCOC1 and InChIKey GLPOWTBUPJRMQG-UHFFFAOYSA-N . The compound exhibits LogP of -0.083, Fsp³ of 0.875, and contains four hydrogen bond acceptors and two hydrogen bond donors . Commercial availability typically specifies ≥95% purity .

Chiral tetrahydropyran scaffold with C3-substitution
Bifunctional reactivity: carboxylic acid & primary alcohol
Highly sp³-rich (saturated) framework
Research-grade purity profile

3-(2-Hydroxyethyl)oxane-3-carboxylic Acid: Why Analogs Fall Short


Oxane-3-carboxylic acid derivatives exhibit structure-dependent physicochemical and reactivity profiles that preclude simple interchange. The 3-position geminal substitution pattern in 3-(2-hydroxyethyl)oxane-3-carboxylic acid confers a distinct steric environment and hydrogen-bonding network compared to unsubstituted oxane-3-carboxylic acid (CAS 873397-34-3) or derivatives bearing alternative substituents such as ethoxycarbonyl, tert-butoxycarbonylamino, or FMOC-aminomethyl groups [1]. The hydroxyethyl moiety provides both a hydrogen bond donor and acceptor capable of intramolecular hydrogen bonding with the geminal carboxylic acid group, altering solubility, acidity, and conformational preference relative to analogs lacking this functionality . Additionally, the six-membered oxane ring in the target compound offers reduced steric hindrance compared to five-membered oxolane analogs, potentially impacting binding interactions in biological assays . For synthetic applications requiring orthogonal reactivity at a pendant primary alcohol, substitution with an analog lacking this hydroxyethyl group would eliminate the capacity for esterification, etherification, or subsequent oxidation steps. The specific combination of ring size, substitution pattern, and dual acidic/alcoholic functionality distinguishes this compound from its closest analogs and renders generic substitution functionally inadequate.

Unsubstituted oxane-3-carboxylic acid
Lacks hydroxyethyl H-bond donor/acceptor and orthogonal alcohol handle, altering solubility and synthetic versatility.
Oxolane (5-membered) analogs
Reduced ring size changes steric environment at the 3-position, potentially affecting binding interactions or reaction selectivity.
Monofunctional analogs (acid or alcohol only)
Lose orthogonal derivatization capability, limiting multistep synthetic strategies that rely on sequential protection.

3-(2-Hydroxyethyl)oxane-3-carboxylic Acid: Evidence-Based Procurement Guide


Steric Hindrance: Oxane vs. Oxolane Ring Size

The six-membered oxane (tetrahydropyran) ring in 3-(2-hydroxyethyl)oxane-3-carboxylic acid provides reduced steric hindrance compared to its five-membered oxolane counterpart, 2-(prop-1-en-2-yl)oxolane-3-carboxylic acid, potentially enhancing substrate binding in enzymatic assays . The larger ring size alters the spatial orientation of the 3-position substituents, which may affect recognition by enzyme active sites.

Steric accessibility
Class-level
Six-membered oxane ring vs. five-membered oxolane ring
Larger ring may reduce steric hindrance in enzymatic binding or catalytic pockets.
Qualitative inference; no direct binding data provided.
Enzymatic assays Substrate binding Steric hindrance

Hydrogen Bonding & Hydrophilicity from Hydroxyethyl Substitution

3-(2-Hydroxyethyl)oxane-3-carboxylic acid incorporates a geminal hydroxyethyl group at the 3-position, conferring a calculated LogP of -0.083, which indicates moderate hydrophilicity . In contrast, unsubstituted oxane-3-carboxylic acid (CAS 873397-34-3) lacks this hydrophilic pendant group. The hydroxyethyl moiety provides two hydrogen bond donors and four hydrogen bond acceptors in the target molecule , enabling distinct intermolecular interactions and increased aqueous solubility compared to the parent compound.

Hydrophilicity
Class-level
Calculated LogP -0.083 vs. unsubstituted parent (higher LogP predicted)
Hydroxyethyl group increases aqueous solubility and H-bond potential.
Calculated property; experimental solubility not reported.
Solubility Hydrophilicity Hydrogen bonding

Chirality and sp³-Rich Framework vs. Planar Analogs

3-(2-Hydroxyethyl)oxane-3-carboxylic acid exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.875, indicating a highly saturated, three-dimensional molecular architecture . The compound contains one asymmetric center at the C3 position, rendering it chiral . In contrast, aromatic or partially unsaturated oxane analogs would possess substantially lower Fsp³ values (e.g., a fully aromatic pyran analog would have Fsp³ = 0.0). Higher Fsp³ is correlated with improved physicochemical properties for drug discovery, including enhanced aqueous solubility and reduced promiscuous binding.

3D character
Class-level
Fsp³ 0.875 & one chiral center vs. 0.0 for fully aromatic pyran analog
High saturation may improve lead-like properties for screening libraries.
Correlation to developability is statistical; requires compound-specific validation.
Chirality Drug-likeness Three-dimensionality

Dual Orthogonal Functional Groups: Alcohol and Acid

3-(2-Hydroxyethyl)oxane-3-carboxylic acid possesses two chemically distinct reactive sites: a carboxylic acid group and a primary alcohol at the terminus of the 2-hydroxyethyl side chain [1]. These functional groups can be addressed orthogonally; the carboxylic acid may be activated for amide or ester bond formation while the primary alcohol remains protected, or the alcohol may be reacted selectively with the carboxylic acid protected [1]. In comparison, oxane-3-carboxylic acid (CAS 873397-34-3) provides only the carboxylic acid functionality, limiting its synthetic utility to single-site derivatization. Similarly, 3-(hydroxymethyl)oxane derivatives lack the carboxylic acid handle.

Orthogonal handles
Class-level
Two reactive sites (COOH + primary OH) vs. one in monofunctional analogs
Enables sequential, protection-controlled derivatization strategies.
Structural analysis; synthetic feasibility must be confirmed experimentally.
Bifunctional building block Orthogonal protection Stepwise derivatization

HMG-CoA Reductase Inhibitor Intermediate: Tetrahydropyran Scaffold

Patent literature concerning HMG-CoA reductase inhibitors (the target class of statin drugs) explicitly describes tetrahydropyran derivatives, including compounds bearing hydroxy, alkyl, pyran, and tetrahydro substitution patterns, as intermediates for inhibitor synthesis [1]. The tetrahydropyran ring serves as a core scaffold in the development of novel HMG-CoA reductase inhibitors. While the patent does not provide direct activity data for 3-(2-hydroxyethyl)oxane-3-carboxylic acid itself, the structural relevance of the tetrahydropyran carboxylic acid framework to this therapeutically validated target class supports its potential utility as a synthetic intermediate in statin analog development.

HMG-CoA reductase scaffold
Supporting evidence
Tetrahydropyran-3-carboxylic acid motif claimed in US4940727A
Scaffold relevance to statin-class inhibitor research (patent context).
No direct activity data for this compound; patent reference only.
HMG-CoA reductase Statin intermediates Tetrahydropyran scaffold

3-(2-Hydroxyethyl)oxane-3-carboxylic Acid: Key Application Scenarios


Fragment-Based Drug Discovery: sp³-Rich Chiral Scaffold

The compound's Fsp³ value of 0.875 and chiral center at C3 make it suitable for inclusion in fragment libraries for fragment-based drug discovery . High Fsp³ fragments are increasingly prioritized due to their correlation with improved clinical developability, including enhanced solubility and reduced off-target promiscuity. The tetrahydropyran scaffold also appears in patent literature concerning HMG-CoA reductase inhibitors, suggesting potential utility as a statin-class intermediate or scaffold for cardiovascular drug discovery programs [1].

Bifunctional Building Block for Orthogonal Synthesis

The orthogonal reactivity of the geminal carboxylic acid and terminal primary alcohol enables stepwise, protection-controlled derivatization strategies . Applications include the synthesis of complex esters, amides, ether-linked conjugates, and polymeric precursors where sequential functionalization is required. The compound serves as a versatile intermediate for constructing tetrahydropyran-containing molecular architectures that would otherwise require lengthier synthetic routes.

Hydrophilic Monomer & Crosslinker Precursor

With a LogP of -0.083 and dual hydrogen bond donors/acceptors, the compound exhibits moderate hydrophilicity suitable for aqueous-compatible materials applications . The primary alcohol can be functionalized with polymerizable groups (e.g., acrylates, methacrylates) while the carboxylic acid provides a site for ionic interactions, metal coordination, or pH-responsive behavior. Potential applications include hydrogel components, functional coatings, and water-compatible adhesives.

pH-Responsive Linker for Bioconjugation and Prodrugs

The compound's carboxylic acid group can be activated for conjugation to amine-containing biomolecules (e.g., lysine residues on proteins, amino-functionalized oligonucleotides), while the hydroxyethyl alcohol provides a handle for attachment of payloads, fluorophores, or targeting moieties . The ester or amide bonds formed are cleavable under physiological or endosomal pH conditions, making this scaffold potentially valuable for designing controlled-release prodrugs or antibody-drug conjugate (ADC) linkers.

Application
Selection Property
Validation Focus
sp³-Rich fragment library inclusion
High Fsp³, one chiral center
Fragment developability profiling
Orthogonal synthetic building block
Bifunctional COOH & primary OH
Sequential derivatization efficiency
Hydrophilic monomer / crosslinker research
Moderate hydrophilicity, H-bond capability
Aqueous compatibility and reactivity
Bioconjugation & prodrug linker studies
Activateable acid, functionalizable alcohol
pH-dependent cleavability assessment

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